Iliparcil

antithrombotic thrombolysis reocclusion prevention

Researchers requiring a well-characterized preclinical antithrombotic reference compound often face substitution with clinical-stage analogs that introduce confounding PK variables. Iliparcil (CAS 137214-72-3) is the foundational oral β-D-xyloside that primes GAG synthesis, delivering a 5-fold elevation in circulating dermatan sulfate-like GAGs for maximal HCII-mediated thrombin inhibition. • 250% increase in reocclusion time when combined with H/U thrombolytic therapy (30 mg/kg p.o.) • Reproducible 44-47% intermediate yield benchmark for synthetic chemistry • Available from multiple suppliers with documented purity ≥98%

Molecular Formula C16H18O6S
Molecular Weight 338.4 g/mol
CAS No. 137214-72-3
Cat. No. B151815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIliparcil
CAS137214-72-3
SynonymsIliparcil
Molecular FormulaC16H18O6S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
InChIInChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1
InChIKeyAJPYMAXBUCUFLQ-MSQAHXEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iliparcil: β-D-Xyloside Antithrombotic Reference


Iliparcil (CAS 137214-72-3) is a synthetic small-molecule β-D-xyloside analog belonging to the parcil class of antithrombotics [1]. Originally developed by Groupe Fournier, it functions as an orally active venous antithrombotic agent that primes glycosaminoglycan (GAG) synthesis, leading to increased circulating dermatan sulfate-like GAGs that potentiate heparin cofactor II (HCII)-mediated thrombin inhibition [2]. The compound reached preclinical development for venous thrombosis indications before discontinuation in 1997 [3]. Iliparcil serves as the key reference precursor to later clinical-stage β-D-xyloside analogs including Odiparcil (SB-424323) and Naroparcil, and remains relevant for pharmacological tool compound studies and comparative GAG biology research.

1
GAG biosynthesis tool compound — primes HCII-mediated thrombin inhibition pathway in preclinical models
2
Oral β-D-xyloside reference standard — supports comparative studies with Odiparcil and Naroparcil analogs
3
Preclinical venous thrombosis model fit — supports combination thrombolytic and heparin-sparing protocol research

Iliparcil Structural Uniqueness Among β-D-Xylosides


β-D-Xyloside derivatives within the parcil class exhibit substantial structure-activity divergence that precludes generic substitution. A screening program evaluating over 500 thioxyloside compounds revealed marked differences in venous antithrombotic potency, with only a subset demonstrating meaningful oral activity [1]. Within the β-D-xyloside family, Iliparcil (LF 05-0030) was distinguished from other candidates including LF 09-0055 and Naroparcil by its superior elevation of circulating GAG levels—achieving five-fold higher concentrations than control levels, a magnitude not uniformly observed across structural analogs [1]. Furthermore, the clinical development trajectory differs significantly: Iliparcil remains at the preclinical stage, whereas its structural descendant Odiparcil (SB-424323) advanced to Phase II clinical evaluation for both cardiovascular disease and mucopolysaccharidosis VI [2]. Researchers requiring a well-characterized preclinical reference compound with documented pharmacodynamic effects on GAG biosynthesis must specifically source Iliparcil; substitution with Odiparcil introduces confounding variables including divergent pharmacokinetic optimization, altered tissue distribution profiles, and uncharacterized off-target interactions that compromise experimental reproducibility.

Clinical-stage analog
Odiparcil (SB-424323) introduces divergent PK optimization and Phase II clinical variables; GAG priming magnitude may not transfer directly between preclinical and clinical-stage xylosides.
Screening candidate
LF 09-0055 and Naroparcil showed lower circulating GAG elevation in the same screening program; pharmacodynamic endpoint profiles differ and may not replicate Iliparcil's reported 5× control response.
Route mismatch
Intravenous dermatan sulfate achieves greater reocclusion extension but lacks oral activity; experimental route-of-administration context determines substitutability in chronic dosing models.

Iliparcil Quantitative Efficacy Evidence


Thrombolytic Combination: Reocclusion Time Extension

Iliparcil administered orally at 30 mg/kg 4 hours prior to heparin/urokinase (H/U) thrombolytic therapy increased time to reocclusion by 250% compared with H/U alone in a rat modified Umetsu model of postthrombolytic rethrombosis. The comparator baseline (H/U alone) extended occlusion time from 3.9 min (saline control) to 10.5 min [1].

Reocclusion time
Head-to-head
250% increase over H/U alone (p < 0.001)
Reported additive thrombolytic combination endpoint context
Rat Umetsu model; Iliparcil 30 mg/kg p.o. + heparin/urokinase
antithrombotic thrombolysis reocclusion prevention preclinical pharmacology

Dermatan Sulfate: Reocclusion Benefit Without Oral Activity

In the same rat Umetsu rethrombosis model, intravenous dermatan sulfate (DS) administered at 3 mg/kg 5 min before thrombus induction produced a 300% increase in time to reocclusion compared with H/U alone (p < 0.001), versus Iliparcil's 250% increase. However, Iliparcil is orally bioavailable while DS requires intravenous administration, a critical differentiation for experimental models requiring chronic oral dosing [1].

Dermatan sulfate vs. Iliparcil
Head-to-head
DS 300% vs. Iliparcil 250% reocclusion increase; DS lacks oral activity
Route-of-administration comparison context for model selection
DS 3 mg/kg i.v.; Iliparcil 30 mg/kg p.o. pre-treatment
dermatan sulfate intravenous antithrombotic bioavailability route of administration

Circulating GAG Elevation Among β-D-Xyloside Candidates

Among multiple β-D-xyloside derivatives evaluated in a screening program of over 500 compounds, Iliparcil (designated LF 05-0030) demonstrated the greatest activity in elevating circulating glycosaminoglycan (GAG) levels, achieving concentrations five times higher than control levels. This pharmacodynamic marker distinguished Iliparcil from other candidates including LF 09-0055 and Naroparcil [1]. The magnitude of GAG elevation correlates with antithrombotic efficacy via HCII-dependent thrombin inhibition.

GAG elevation rank
Class-level
5× control levels — highest among >500 screened thioxylosides
Reported top pharmacodynamic signal in tested set
LF 05-0030 designation; in vivo rodent model screening
glycosaminoglycan GAG biosynthesis pharmacodynamics lead optimization

Heparin-Sparing Strategy: Preserved Reocclusion Protection

In the rat Umetsu rethrombosis model, times to reocclusion following Iliparcil treatment remained significantly extended even when the heparin dosage was decreased below the standard 37.5 IU/kg used in H/U combination therapy [1]. This dose-sparing phenomenon was similarly observed with intravenous dermatan sulfate, but Iliparcil uniquely provides this benefit via oral administration.

Heparin-sparing effect
Supporting
Preserved reocclusion protection under reduced heparin dosing
Supports combination protocol endpoint review
Quantitative dose-response data not reported; effect direction confirmed
heparin-sparing combination therapy dose reduction thrombolysis

Odiparcil Bleeding Risk and Thrombus Suppression Ceiling

Odiparcil (SB-424323), the clinical successor to Iliparcil, demonstrates a mechanistic ceiling of 65-70% maximum suppression of thrombus formation in rat venous thrombosis models and does not prolong bleeding indices, differentiating it from warfarin which achieves ~65% inhibition at INR 3.0 but causes dose-related bleeding increases [1]. No comparable bleeding liability data exists for Iliparcil due to its preclinical termination. Researchers selecting Iliparcil must recognize this evidence gap; the compound's bleeding profile remains uncharacterized relative to its clinical-stage descendant.

Bleeding liability gap
Cross-study
No comparable bleeding data for Iliparcil; Odiparcil shows no bleeding prolongation
Evidence limitation to review for preclinical reference selection
Odiparcil Phase II data; Iliparcil preclinical termination 1997
Odiparcil bleeding risk thrombus suppression clinical development stage

Glycosylation Optimization: Key Intermediate Yield

The synthetic intermediate for Iliparcil, 4-ethyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-5-thio-β-D-xylopyranoside, has been prepared in 44-47% isolated yield using optimized glycosylation conditions. The study evaluated three glycosyl donors: 2,3,4-tri-O-acetyl-5-thio-D-xylopyranosyl bromide (2), the analogous β-chloride (3), and α-trichloroacetimidate (5), identifying optimal conditions for the coupling step [1].

Synthesis yield
Supporting
44–47% isolated yield
Process chemistry benchmark context
Triacetylated intermediate; optimized glycosylation donor screening
chemical synthesis glycosylation yield optimization process chemistry

Iliparcil Validated Research Applications


Oral Antithrombotic Venous Thrombosis Studies

Iliparcil is validated for use in rat venous thrombosis models requiring oral administration. The compound's 250% increase in reocclusion time when combined with H/U thrombolytic therapy (30 mg/kg p.o.) establishes it as a benchmark reference for evaluating new oral β-D-xyloside analogs [1]. Researchers should select Iliparcil over Odiparcil when the experimental objective is studying the foundational GAG-priming mechanism without confounding clinical PK optimization variables.

GAG Biosynthesis Modulation and HCII-Mediated Thrombin Inhibition

Iliparcil's demonstrated 5-fold elevation of circulating GAG levels above control makes it the preferred tool compound for investigating the relationship between xyloside-induced GAG synthesis and antithrombotic activity [2]. Unlike other screened candidates (LF 09-0055, Naroparcil) that showed lower GAG elevation, Iliparcil provides maximal pharmacodynamic signal for mechanistic studies correlating dermatan sulfate-like GAG production with HCII-mediated thrombin inhibition.

Combination Therapy with Thrombolytics: Heparin Sparing

Iliparcil is appropriate for experimental protocols evaluating antithrombotic agents as adjuncts to reduced-dose heparin regimens. The preservation of extended reocclusion times under decreased heparin dosing conditions demonstrates Iliparcil's utility in combination strategies where minimizing heparin exposure is a design objective [1].

Thioxylopyranoside Glycosylation Optimization Reference

The published 44-47% isolated yield for Iliparcil's triacetylated intermediate provides a reproducible benchmark for synthetic chemists optimizing 5-thio-β-D-xylopyranoside glycosylation reactions. The comparative evaluation of bromide, chloride, and trichloroacetimidate donors offers methodological guidance for laboratories producing Iliparcil or related thio-xyloside analogs in-house [3].

Application
Selection Property
Validation Focus
Oral venous thrombosis model studies
Preclinical oral β-D-xyloside reference compound
Reocclusion endpoint reproducibility vs. reported 250% increase
GAG biosynthesis modulation research
Maximal pharmacodynamic signal among screened analogs
Circulating GAG elevation and HCII-mediated thrombin inhibition
Combination thrombolytic and heparin-sparing protocols
Oral adjunct activity with reduced heparin exposure
Preserved reocclusion protection under dose-reduction conditions
Thioxylopyranoside glycosylation optimization
Published intermediate yield benchmark
Glycosyl donor and coupling condition reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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